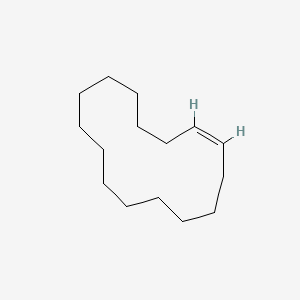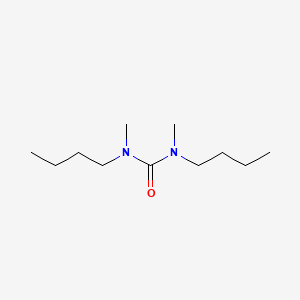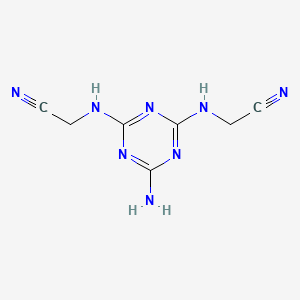![molecular formula C9H10O2 B13795455 Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid CAS No. 70209-68-6](/img/structure/B13795455.png)
Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]octa-5,7-diene-2-carboxylic acid is an organic compound with the molecular formula C9H10O2 It is a bicyclic structure featuring a diene and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction of cyclohexa-1,3-diene with maleic anhydride under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene to a saturated bicyclic structure.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.
Major Products
Oxidation: Bicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2-carboxylic acid.
Substitution: Bicyclo[2.2.2]octa-5,7-diene-2-carboxylate esters or amides.
Scientific Research Applications
Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and advanced materials due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid depends on its specific application. In chemical reactions, the diene and carboxylic acid functional groups participate in various transformations. For example, in Diels-Alder reactions, the diene acts as a nucleophile, reacting with electrophilic dienophiles to form new cyclic structures. The carboxylic acid group can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid: Similar structure but different positioning of the double bonds.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Contains additional carboxylic acid groups and an anhydride functionality.
Bicyclo[2.2.2]octane-2-carboxylic acid: Saturated version of the compound without double bonds.
Uniqueness
Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
CAS No. |
70209-68-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1-4,6-8H,5H2,(H,10,11) |
InChI Key |
OSCWBUQAANCSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


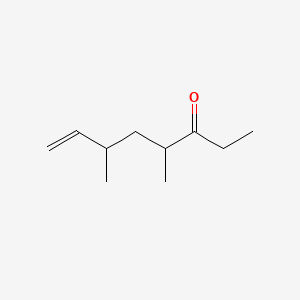
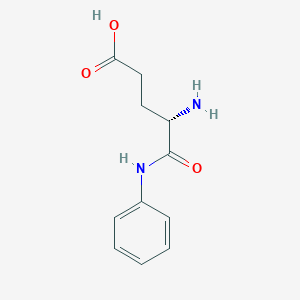
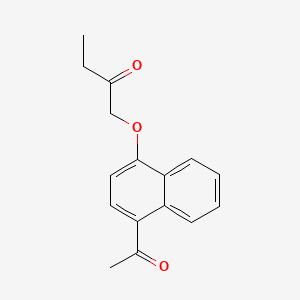

![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
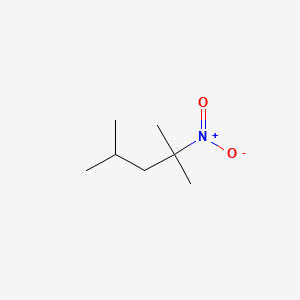
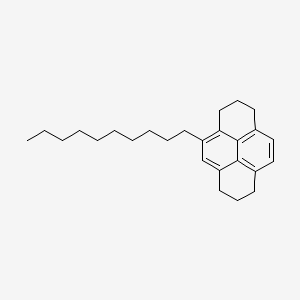
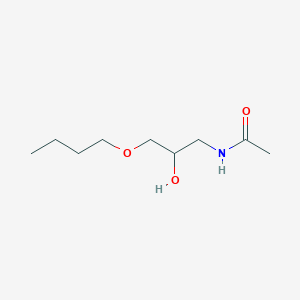
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

